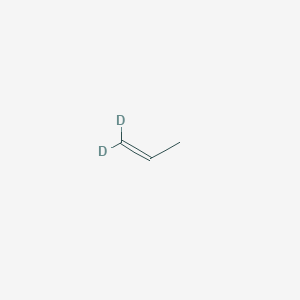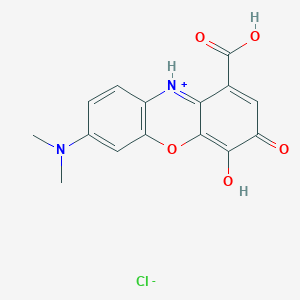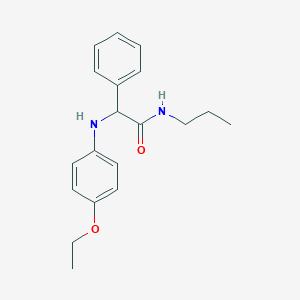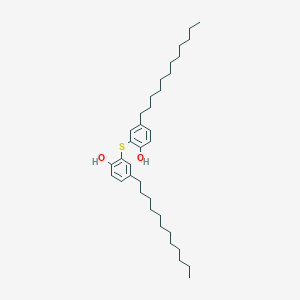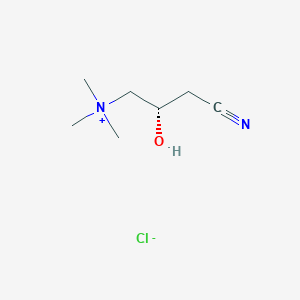
1-Propanaminium, 3-cyano-2-hydroxy-N,N,N-trimethyl-, chloride, (S)-
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions aimed at introducing or modifying specific functional groups to achieve the desired chemical structure. For instance, the efficient, safe, and cost-effective synthesis of closely related compounds has been described, highlighting methods that yield high purity products through processes like nucleophilic substitution and oxidation reactions (Prashad et al., 2002).
Molecular Structure Analysis
The molecular structure of such compounds is defined by specific arrangements of atoms and bonds. Spectroscopic methods, including absorption, fluorescence, and phosphorescence analysis, are crucial for understanding the molecular structure and the impact of substitutions on the compound's properties (Allen et al., 1993).
Chemical Reactions and Properties
The chemical behavior of the compound is influenced by its functional groups, leading to various reactions such as photopolymerization activities. Studies have shown how substitutions affect photoreduction quantum yields and photoinitiation rates, providing insight into the compound's reactivity and potential applications in polymer science (Allen et al., 1986).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystallinity, are essential for understanding how the compound interacts with its environment and its suitability for various applications. Analytical techniques such as X-ray diffraction and thermal analysis (TG, DSC) are employed to elucidate these properties and their implications on material performance (Yang et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances and stability under different conditions, determine the compound's utility in chemical syntheses and industrial applications. The coordination chemistry and reaction mechanisms, as studied through methods like cyanosilylation and polycondensation, provide valuable insights into its potential uses and limitations (Kikukawa et al., 2012).
Scientific Research Applications
Environmental Impact and Fate of Chemical Compounds
- Occurrence, Fate, and Behavior in Aquatic Environments: Research has explored the environmental presence, degradation, and potential impacts of various chemical compounds, including parabens, in water bodies. Such studies highlight concerns regarding continuous environmental introduction and the need for understanding the fate and behavior of chemical contaminants, potentially including compounds with structures or functionalities similar to the target compound (Haman et al., 2015).
Antimicrobial Activity of Chemical Compounds
- Antimicrobial Activity of Eugenol and Essential Oils: Eugenol, a compound found in certain plant oils, demonstrates broad-spectrum antimicrobial activity against various microorganisms. Research in this area underscores the potential of naturally occurring compounds for developing antimicrobial agents, suggesting a pathway for exploring the antimicrobial applications of structurally related compounds (Marchese et al., 2017).
Biopolymer and Membrane Technology
- Poly[(1-trimethylsilyl)-1-propyne] Based Membranes for Liquid-Liquid Separation: Studies on the synthesis and application of specific polymers for membrane technology in separating organic compounds from aqueous solutions provide insights into the potential use of chemically modified compounds in industrial separation processes. This research may offer indirect relevance to the development of separation technologies using derivatives of the compound (Volkov et al., 2009).
Cosmetic and Therapeutic Applications of Chemical Compounds
- Applications of Hydroxy Acids in Cosmetics: The use of hydroxy acids in cosmetic formulations for skin care highlights the role of chemical compounds in enhancing skin health and treating various dermatological conditions. Such applications provide a framework for considering the dermatological and cosmetic potential of related compounds (Kornhauser et al., 2010).
Toxicity and Human Health-Related Consequences
- Toxicity and Adverse Consequences of Cosmeceuticals: The review of toxic effects posed by chemical additives in cosmeceuticals underscores the importance of understanding the health implications of chemical compounds used in personal care products. This research area could be relevant for assessing the safety profile of the compound or its derivatives (Bilal & Iqbal, 2019).
Safety And Hazards
properties
IUPAC Name |
[(2S)-3-cyano-2-hydroxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N2O.ClH/c1-9(2,3)6-7(10)4-5-8;/h7,10H,4,6H2,1-3H3;1H/q+1;/p-1/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYKKWXSDFNANU-FJXQXJEOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC#N)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@H](CC#N)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40912239 | |
| Record name | 3-Cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40912239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanaminium, 3-cyano-2-hydroxy-N,N,N-trimethyl-, chloride, (S)- | |
CAS RN |
1116-95-6 | |
| Record name | D-Carnitinenitrile chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40912239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



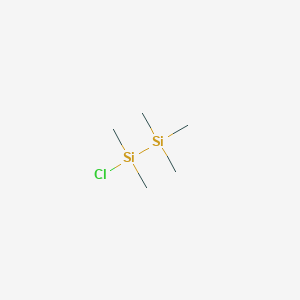
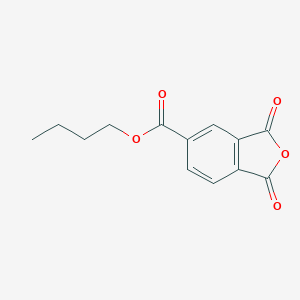
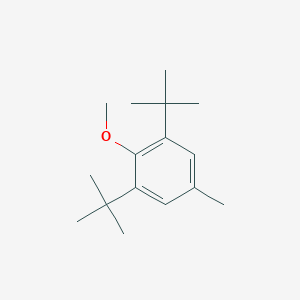
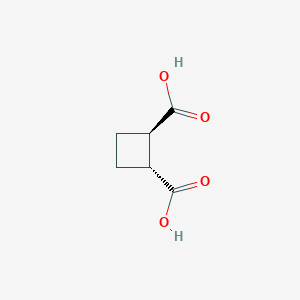
![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)



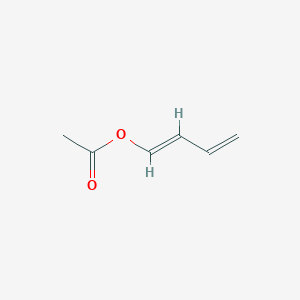
![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)
